molecular formula C20H21NO B14587434 3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole CAS No. 61191-69-3

3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole

Cat. No.: B14587434
CAS No.: 61191-69-3
M. Wt: 291.4 g/mol
InChI Key: BMQKCROIQZTQAU-UHFFFAOYSA-N
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Description

3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole is a heterocyclic compound that features an oxazole ring fused with a naphthalene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trimethylaniline with glyoxal in the presence of ethanol and formic acid to form an intermediate imine. This intermediate is then subjected to cyclization to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxazole derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural complexity enhances its potential for diverse applications in scientific research and industry .

Properties

CAS No.

61191-69-3

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)-3a,4,5,9b-tetrahydrobenzo[g][1,2]benzoxazole

InChI

InChI=1S/C20H21NO/c1-12-10-13(2)18(14(3)11-12)19-17-9-8-15-6-4-5-7-16(15)20(17)22-21-19/h4-7,10-11,17,20H,8-9H2,1-3H3

InChI Key

BMQKCROIQZTQAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC3C2CCC4=CC=CC=C34)C

Origin of Product

United States

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